molecular formula C10H13ClFNO4S2 B15258643 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B15258643
M. Wt: 329.8 g/mol
InChI Key: CBMUYNFEMVAUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H13ClFNO4S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a diethylsulfamoyl group, and a sulfonyl fluoride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions.

    Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and selectivity in chemical reactions. Its sulfonyl fluoride group is particularly reactive towards nucleophiles, making it a valuable reagent in organic synthesis and biochemical research .

Properties

Molecular Formula

C10H13ClFNO4S2

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-5-(diethylsulfamoyl)benzenesulfonyl fluoride

InChI

InChI=1S/C10H13ClFNO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3

InChI Key

CBMUYNFEMVAUFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.